![molecular formula C26H29N3O4S B6518871 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 933217-93-7](/img/structure/B6518871.png)
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1’-biphenyl]-4-carboxamide” is a synthetic piperazine derivative . It has been studied for its efficacy as an acetylcholinesterase inhibitor (AChEI) through in silico and in vitro studies . This compound has shown potential in ameliorating the alterations induced by aluminium chloride (AlCl3) on behavioural and neurochemical indices .
Synthesis Analysis
The synthesis of such piperazine derivatives involves numerous structural classes of compounds with different pharmacological profiles aimed at increasing central cholinergic neurotransmission . The synthesis of these compounds can be accomplished through a Mannich reaction .Molecular Structure Analysis
The molecular structure of this compound is complex, and its analysis requires advanced techniques such as molecular dynamics (MD) simulations . These simulations can provide insights into the compound’s interactions with other molecules and its behavior in different environments .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the compound has been found to be a potential AChEI, which means it can inhibit the action of the enzyme acetylcholinesterase . This inhibition can have significant effects on neurotransmission, particularly in the central nervous system .Wirkmechanismus
Target of Action
The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the cholinergic system by breaking down the neurotransmitter acetylcholine, which is involved in various functions such as memory and muscle control . In addition, it has been suggested that this compound may also interact with alpha1-adrenergic receptors .
Mode of Action
The compound acts as an inhibitor of AChE , preventing the breakdown of acetylcholine and thereby increasing its availability . This leads to enhanced cholinergic neurotransmission. Furthermore, it has been suggested that the compound may also act as an antagonist at alpha1-adrenergic receptors , which are involved in various physiological processes including the regulation of blood pressure.
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic pathway . This can result in improved memory and cognitive function, particularly in conditions where these functions are impaired, such as Alzheimer’s disease . The potential antagonistic action on alpha1-adrenergic receptors could affect various biochemical pathways related to blood pressure regulation .
Pharmacokinetics
This is based on in silico studies, which are computer simulations used to predict the pharmacokinetic profile of a compound .
Result of Action
The inhibition of AChE and the potential antagonistic action on alpha1-adrenergic receptors can lead to a range of effects. For instance, increased acetylcholine levels can improve memory and cognitive function . On the other hand, antagonistic action on alpha1-adrenergic receptors could potentially lead to lowered blood pressure .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-33-25-10-6-5-9-24(25)28-16-18-29(19-17-28)34(31,32)20-15-27-26(30)23-13-11-22(12-14-23)21-7-3-2-4-8-21/h2-14H,15-20H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCBOEMJJMZDLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.